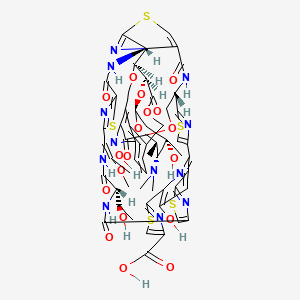

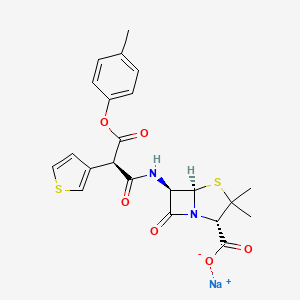

Ticarcillin cresyl sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ticarcilline Cresyl Sodium est un antibiotique semi-synthétique dérivé de la pénicilline. Il appartient à la classe des carboxypénicillines et est connu pour son activité bactéricide à large spectre contre diverses bactéries aérobies et anaérobies à Gram positif et à Gram négatif. Il est particulièrement efficace contre Pseudomonas aeruginosa et Proteus vulgaris .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de Ticarcilline Cresyl Sodium implique la réaction de l'acide 3-thiophène malonique avec le chlorure de pivaloyle en présence de triéthylamine pour former un anhydride mixte. Cet intermédiaire est ensuite mis à réagir avec l'acide 6-aminopénicillanique pour donner la Ticarcilline .

Méthodes de Production Industrielle : La production industrielle de Ticarcilline Cresyl Sodium suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le composé est généralement fourni sous forme de poudre blanche ou jaune pâle, très soluble dans l'eau .

Types de Réactions :

Oxydation : Ticarcilline Cresyl Sodium peut subir des réactions d'oxydation, bien que celles-ci ne soient pas couramment utilisées dans ses applications typiques.

Réduction : Des réactions de réduction sont également possibles mais ne sont pas un objectif principal de son utilisation.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les nucléophiles peuvent attaquer le cycle β-lactame, conduisant à divers produits de substitution.

Principaux Produits Formés :

Oxydation : Dérivés oxydés de Ticarcilline Cresyl Sodium.

Réduction : Formes réduites du composé.

Substitution : Dérivés de β-lactame substitués.

4. Applications de la Recherche Scientifique

Ticarcilline Cresyl Sodium a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant les antibiotiques β-lactames.

Biologie : Employé en biologie moléculaire pour tester l'absorption des gènes marqueurs dans les bactéries.

Médecine : Utilisé pour traiter les infections bactériennes, en particulier celles causées par des bactéries à Gram négatif.

Industrie : Utilisé dans la production d'antibiotiques et d'autres produits pharmaceutiques.

5. Mécanisme d'Action

Ticarcilline Cresyl Sodium exerce ses effets en empêchant la réticulation du peptidoglycane pendant la synthèse de la paroi cellulaire bactérienne. Cette inhibition conduit à la mort cellulaire lorsque les bactéries tentent de subir une division cellulaire. Le composé cible les protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire chez les bactéries .

Composés Similaires :

Carbenicilline : Une autre carboxypénicilline ayant une activité antibactérienne similaire, mais moins efficace contre Pseudomonas aeruginosa.

Ampicilline : Une pénicilline à large spectre qui est moins efficace contre les bactéries à Gram négatif par rapport à la Ticarcilline Cresyl Sodium.

Pipéracilline : Une uréidopénicilline ayant un spectre d'activité plus large, y compris l'efficacité contre Pseudomonas aeruginosa.

Unicité : Ticarcilline Cresyl Sodium est unique en son activité accrue contre Pseudomonas aeruginosa et sa capacité à empêcher l'apparition de colonies satellites dans les applications de biologie moléculaire. Sa combinaison avec des inhibiteurs de β-lactamases comme l'acide clavulanique améliore encore son efficacité contre les bactéries productrices de β-lactamases .

Applications De Recherche Scientifique

Ticarcillin Cresyl Sodium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving β-lactam antibiotics.

Biology: Employed in molecular biology to test the uptake of marker genes into bacteria.

Medicine: Used to treat bacterial infections, particularly those caused by gram-negative bacteria.

Industry: Utilized in the production of antibiotics and other pharmaceutical products.

Mécanisme D'action

Ticarcillin Cresyl Sodium exerts its effects by preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition leads to cell death when the bacteria attempt to undergo cell division. The compound targets penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .

Comparaison Avec Des Composés Similaires

Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.

Ampicillin: A broad-spectrum penicillin that is less effective against gram-negative bacteria compared to Ticarcillin Cresyl Sodium.

Piperacillin: A ureidopenicillin with a broader spectrum of activity, including effectiveness against Pseudomonas aeruginosa.

Uniqueness: this compound is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to prevent the appearance of satellite colonies in molecular biology applications. Its combination with β-lactamase inhibitors like clavulanic acid further enhances its effectiveness against β-lactamase-producing bacteria .

Propriétés

Numéro CAS |

59070-06-3 |

|---|---|

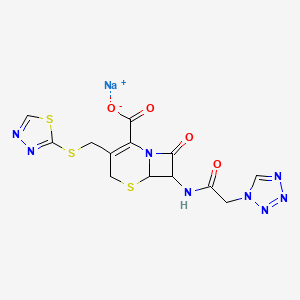

Formule moléculaire |

C22H21N2NaO6S2 |

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C22H22N2O6S2.Na/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24;/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28);/q;+1/p-1/t14-,15-,16+,19-;/m1./s1 |

Clé InChI |

JNUHVWONFHNMHH-UVKKPQQBSA-M |

SMILES |

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

SMILES isomérique |

CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)

![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)

![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)

![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)

![(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1260927.png)